molecular formula C9H7BrN2O2 B13662521 6-Amino-4-bromobenzofuran-7-carboxamide

6-Amino-4-bromobenzofuran-7-carboxamide

Cat. No.: B13662521
M. Wt: 255.07 g/mol
InChI Key: DQTMYOHPVFFAOX-UHFFFAOYSA-N
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Description

6-Amino-4-bromobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this coupling include mild temperatures and the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Amino-4-bromobenzofuran-7-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromobenzofuran-7-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzofuran derivatives with various functional groups.

    Amidation Reactions: Products include amide derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-4-bromobenzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

6-Amino-4-bromobenzofuran-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure with an amino group and a bromine substituent. This configuration is crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been studied primarily in relation to its anticancer properties. Its mechanism of action is believed to involve the inhibition of specific protein-protein interactions, particularly those associated with mixed lineage leukemia (MLL) gene rearrangements.

  • Inhibition of Protein-Protein Interactions : The compound has shown potential in disrupting interactions between MLL fusion proteins and their partners, which are critical for the survival of MLL-rearranged leukemic cells .
  • Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit kinases, which are often overactive in cancer cells, leading to uncontrolled proliferation.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzofuran structure can significantly alter biological activity. For instance, the presence of different substituents at specific positions can enhance or diminish inhibitory effects on target proteins.

CompoundIC50 (µM)Notes
This compoundTBDPotential inhibitor of MLL fusion proteins
Benzofuran derivative A7.2Strong inhibitor with a piperidinyl group
Benzofuran derivative B4.6More potent than A with additional substitutions

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on MLL-r leukemia cells, leading to apoptosis through the inhibition of critical signaling pathways .
  • Therapeutic Potential : Another investigation highlighted its potential as a therapeutic agent in combination therapies for leukemia, suggesting that it could enhance the efficacy of existing treatments by targeting multiple pathways .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-amino-4-bromo-1-benzofuran-7-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13)

InChI Key

DQTMYOHPVFFAOX-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C(=CC(=C21)Br)N)C(=O)N

Origin of Product

United States

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